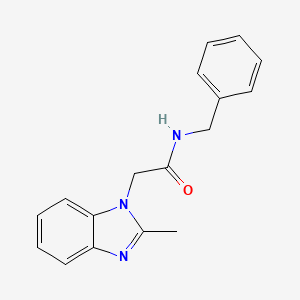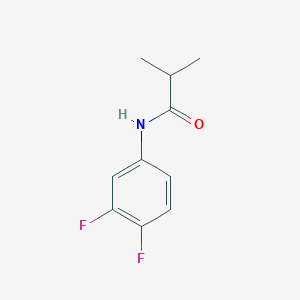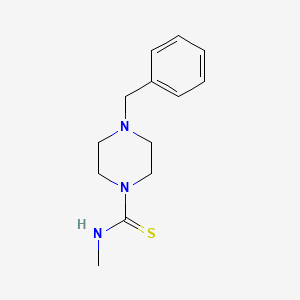
2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one, also known as BDP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of nicotinic acetylcholine receptors, which are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. In
作用机制
2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one is a potent inhibitor of nicotinic acetylcholine receptors, which are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. When acetylcholine binds to these receptors, they open, allowing ions to flow into the cell and causing depolarization. 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one binds to the receptor at a site that is distinct from the acetylcholine binding site, preventing the receptor from opening and inhibiting its function.
Biochemical and Physiological Effects:
2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one inhibits the function of nicotinic acetylcholine receptors in a dose-dependent manner. It has also been shown to inhibit the release of dopamine and other neurotransmitters in the brain. In vivo studies have shown that 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one can improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
实验室实验的优点和局限性
One advantage of using 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one in lab experiments is its potency as an inhibitor of nicotinic acetylcholine receptors. This allows researchers to study the function of these receptors in a more precise manner than other compounds that may have weaker or less specific effects. However, one limitation of using 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one is its potential toxicity at high doses. Careful dosing and monitoring of animals or cells is necessary to ensure that the compound is being used safely and effectively.
未来方向
There are many potential future directions for research involving 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one. One area of interest is the role of nicotinic acetylcholine receptors in addiction and withdrawal. 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one could be used to study the effects of nicotine addiction and withdrawal on the brain, as well as the potential for new treatments for addiction. Another area of interest is the role of nicotinic acetylcholine receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one could be used to study the mechanisms of these diseases and to develop new treatments. Finally, 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one could be used to study the function of nicotinic acetylcholine receptors in other physiological processes, such as muscle contraction and pain perception.
合成方法
2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-cyclohexen-1-one with butyric anhydride in the presence of a strong acid catalyst to form 2-butyryl-5,5-dimethyl-2-cyclohexen-1-one. This intermediate is then reacted with piperidine in the presence of a reducing agent to form 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one. The final product is purified using chromatography techniques to obtain a high-purity compound suitable for research purposes.
科学研究应用
2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one has been extensively used in scientific research as a tool to study the function of nicotinic acetylcholine receptors. These receptors are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. 2-butyryl-5,5-dimethyl-3-(1-piperidinyl)-2-cyclohexen-1-one has been used to study the role of these receptors in diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used to study the effects of nicotine addiction and withdrawal on the brain.
属性
IUPAC Name |
2-butanoyl-5,5-dimethyl-3-piperidin-1-ylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-4-8-14(19)16-13(18-9-6-5-7-10-18)11-17(2,3)12-15(16)20/h4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCWKSUYEVPQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(CC(CC1=O)(C)C)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5219958 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-ylacetonitrile](/img/structure/B5878347.png)
![3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5878355.png)
![N-(4-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5878358.png)




![1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine](/img/structure/B5878417.png)


![7-methyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5878434.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-(2-phenylethyl)urea](/img/structure/B5878439.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]nicotinamide](/img/structure/B5878447.png)
